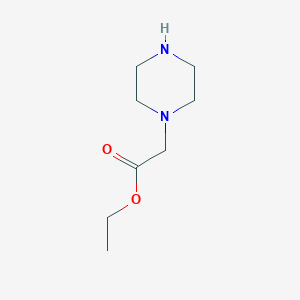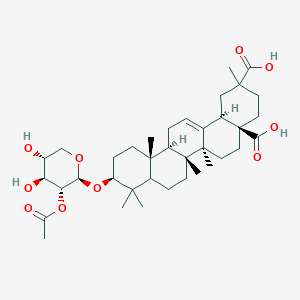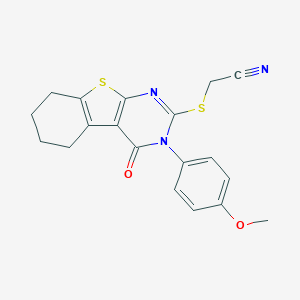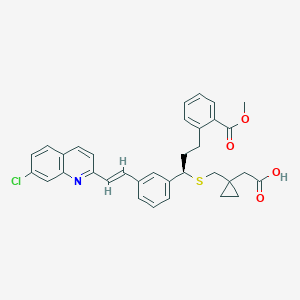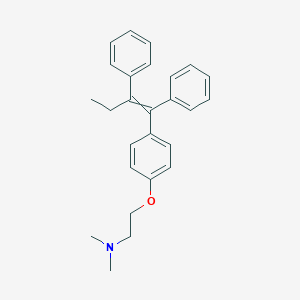
(E/Z)Tamoxifen
Vue d'ensemble
Description
Tamoxifen is a selective estrogen receptor modulator used to prevent breast cancer in women and men . It is also being studied for other types of cancer . Tamoxifen is typically taken daily by mouth for five years for breast cancer . Serious side effects include a small increased risk of uterine cancer, stroke, vision problems, and pulmonary embolism . Common side effects include irregular periods, weight loss, and hot flashes . It may cause harm to the baby if taken during pregnancy or breastfeeding .
Synthesis Analysis
Tamoxifen is synthesized in a high specific activity, tritium-labeled form by catalytic tritium-halogen exchange performed on brominated precursors . The synthesis depicted features a syn-carbopalladation of alkynyl borate B followed by a 1,2-aryl migration (C D) to generate a trisubstituted alkenylborane in high yield and stereoselectivity .
Molecular Structure Analysis
Tamoxifen has a molecular formula of C26H29NO and an average mass of 371.515 Da . The structure of Tamoxifen is also available as a 2d Mol file .
Chemical Reactions Analysis
The synthesis of Tamoxifen involves a syn-carbopalladation of alkynyl borate B followed by a 1,2-aryl migration (C D) to generate a trisubstituted alkenylborane in high yield and stereoselectivity .
Physical And Chemical Properties Analysis
Tamoxifen has a molecular formula of C26H29NO and an average mass of 371.515 Da . It is a crystalline solid .
Applications De Recherche Scientifique
Research in Reproductive Biology
Additionally, (E/Z)Tamoxifen has been explored in other contexts, such as its effects on cognition, liver health, and immune modulation. However, the above areas represent its most significant applications. If you’d like further details or have any other questions, feel free to ask! 🌟
For more information, you can refer to the Chemical Entities of Biological Interest (ChEBI) entry for (E/Z)Tamoxifen . Also, if you’re interested in the atom-efficient synthesis of tamoxifen, this research article provides insights into its efficient production . 📚
Mécanisme D'action
Tamoxifen, also known as 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine, is a selective estrogen receptor modulator (SERM) that has revolutionized the treatment and prevention of breast cancer .
Target of Action
Tamoxifen’s primary target is the estrogen receptor (ER) . More than 60% of breast cancers are estrogen-receptor (ER) positive . Tamoxifen competes with 17β-estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer .
Mode of Action
Tamoxifen works by competitively binding to the estrogen receptors (ERα and/or β), which then undergo a conformational change . This binding prevents estrogen from attaching to the receptors, thereby inhibiting the growth of the tumor by preventing the cancer cells from getting the hormones they need to grow .
Biochemical Pathways
Tamoxifen’s action affects multiple biochemical pathways. It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . Tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .
Pharmacokinetics
Tamoxifen’s pharmacokinetics is influenced by cytochrome P450 genetic polymorphisms. Polymorphisms in the CYP2D6 gene, and to a lesser degree in the CYP3A4 gene, influence tamoxifen metabolism resulting in variation in tamoxifen metabolites, of which 4-hydroxy-N-desmethyltamoxifen (endoxifen) has the highest affinity for the estrogen receptor .
Result of Action
The result of tamoxifen’s action is the slowing or stopping of the growth of the tumor by preventing the cancer cells from getting the hormones they need to grow .
Action Environment
The action of tamoxifen can be influenced by environmental factors. For instance, tamoxifen has shown to slightly increase the risk of atypical endometrial lesions, which can be diagnosed with hysteroscopy . Furthermore, the advent of well-tolerated third-generation aromatase inhibitors and selective oestrogen receptor degraders (SERDs) has resulted in a decline in the use of tamoxifen in most settings .
Safety and Hazards
Tamoxifen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes uterine cancer, affects fertility and may harm unborn children . It may be passed in the milk and harm children . Tamoxifen is known to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in humans .
Orientations Futures
The future direction of Tamoxifen is centered on overcoming its resistance as well as repurposing of Tamoxifen in wider cancer settings . Targeting LEM4 as a biomarker for predicting Tamoxifen resistance in ER-positive breast cancer could be a viable research area in the future to overcome Tamoxifen resistance .
Propriétés
IUPAC Name |
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860081 | |
| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |
CAS RN |
7728-73-6 | |
| Record name | (E,Z)-Tamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Traditional batch synthesis of (E/Z)-Tamoxifen involving organometallic reagents often requires strict reaction conditions, long reaction times, and can be difficult to scale up. The continuous flow method described in the paper [] utilizes a chemically resistant peristaltic pumping system, allowing for precise control and continuous delivery of highly reactive organometallic reagents like n-butyllithium and Grignard reagents. This approach offers several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



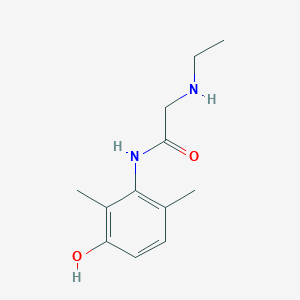
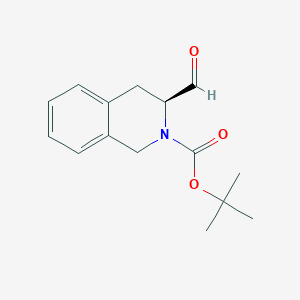


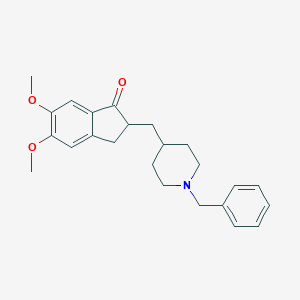
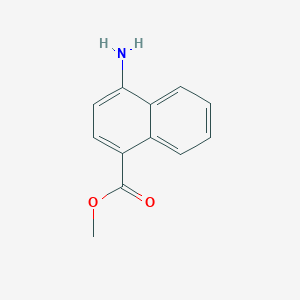
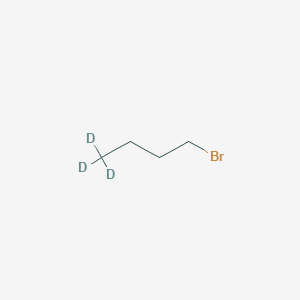

![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
